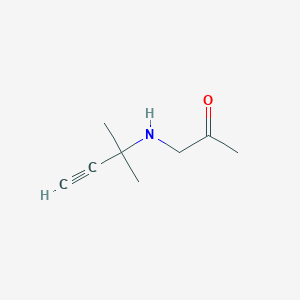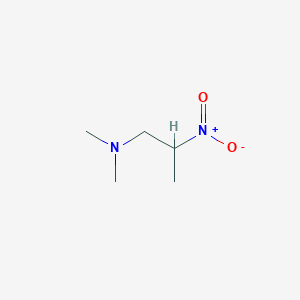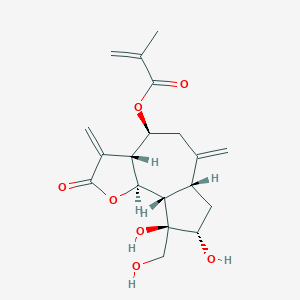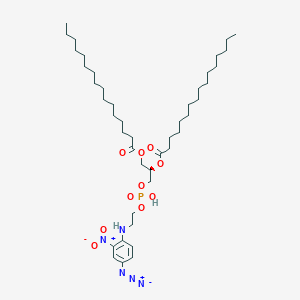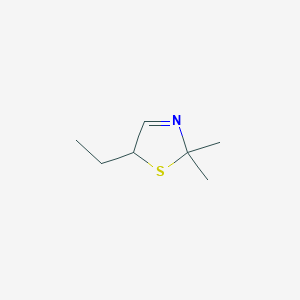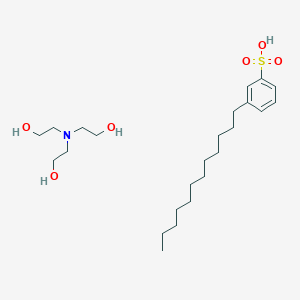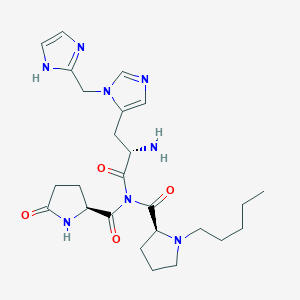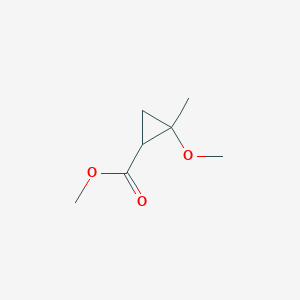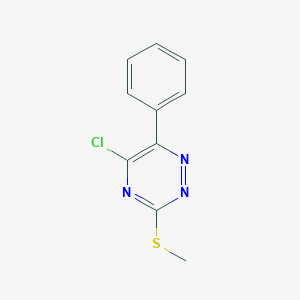
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine is a chemical compound that belongs to the triazine family. It has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in DNA synthesis, which leads to the inhibition of cell proliferation. It has also been found to inhibit the activity of certain viral enzymes, which leads to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. It has also been found to inhibit the replication of certain viruses, which leads to the inhibition of viral infection. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine has several advantages and limitations for lab experiments. Its high potency and selectivity make it an ideal compound for studying the mechanism of action of enzymes involved in DNA synthesis and viral replication. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its potential toxicity can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine. One direction is to study its potential use in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method to increase the yield of the product. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine involves the reaction of 5-chloro-2-phenylaminopyrimidine with methylthiol in the presence of a base. The reaction is carried out in a solvent at a specific temperature and pressure. The yield of the product can be increased by optimizing the reaction conditions.
Applications De Recherche Scientifique
5-Chloro-3-(methylthio)-6-phenyl-1,2,4-triazine has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
109307-01-9 |
|---|---|
Formule moléculaire |
C10H8ClN3S |
Poids moléculaire |
237.71 g/mol |
Nom IUPAC |
5-chloro-3-methylsulfanyl-6-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3S/c1-15-10-12-9(11)8(13-14-10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
MFZXIHFXFSBIIY-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(N=N1)C2=CC=CC=C2)Cl |
SMILES canonique |
CSC1=NC(=C(N=N1)C2=CC=CC=C2)Cl |
Synonymes |
5-CHLORO-3-(METHYLTHIO)-6-PHENYL-1,2,4-TRIAZINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




